17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-3-one
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Overview
Description
17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-3-one is a synthetic androgenic-anabolic steroid It is structurally related to testosterone, a naturally occurring hormone in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-3-one typically involves multiple steps starting from simpler steroid precursors. One common method includes:
Starting Material: The synthesis often begins with a steroid nucleus such as androst-4-ene-3,17-dione.
Hydroxylation: Introduction of the hydroxyl group at the 17-beta position can be achieved using reagents like lithium aluminum hydride (LiAlH4) under controlled conditions.
Alkylation: The 17-alpha position is then alkylated with a prop-1-yl group using alkylating agents such as propyl bromide in the presence of a strong base like sodium hydride (NaH).
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the steroid nucleus to a single bond, altering its biological activity.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Tosyl chloride (TsCl) in pyridine followed by nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: 17-keto derivatives.
Reduction: Saturated steroids.
Substitution: 17-azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, 17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-3-one is used as a reference compound for studying steroid synthesis and reaction mechanisms. It serves as a model for developing new synthetic methodologies and understanding the behavior of steroidal compounds under various conditions.
Biology
Biologically, this compound is studied for its interaction with androgen receptors. It helps in elucidating the role of androgens in cellular processes, including gene expression, protein synthesis, and cell growth.
Medicine
Medically, this compound is investigated for its potential in treating conditions like hypogonadism, osteoporosis, and muscle wasting diseases. Its anabolic properties make it a candidate for enhancing muscle mass and strength in patients with chronic illnesses.
Industry
In the pharmaceutical industry, this compound is used in the development of new steroidal drugs. It serves as a lead compound for designing analogs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The compound also influences the hypothalamic-pituitary-gonadal axis, regulating the production of endogenous hormones.
Comparison with Similar Compounds
Similar Compounds
Testosterone: The primary natural androgen in the body.
Nandrolone: A synthetic anabolic steroid with similar properties.
Methandrostenolone: Another synthetic steroid known for its anabolic effects.
Uniqueness
17-beta-Hydroxy-17-alpha-(prop-1-YL)-androst-4-EN-3-one is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. The prop-1-yl group at the 17-alpha position enhances its anabolic activity while reducing androgenic side effects compared to other steroids like testosterone and nandrolone.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSOOHLAZHOTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866816 |
Source
|
Record name | 17-Hydroxy-10,13-dimethyl-17-propyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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